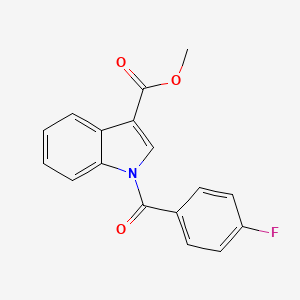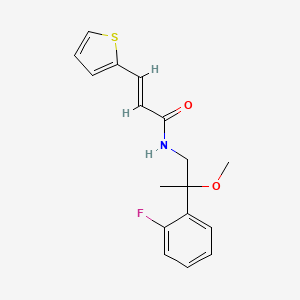
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Acrylamide derivatives are extensively explored for their polymerization properties. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery, utilizing controlled room-temperature RAFT polymerization to achieve precise polymer structures (Convertine et al., 2004). This suggests potential for (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide in creating specialized polymers with specific physicochemical properties for targeted applications.
Sensing and Detection
Acrylamide derivatives have been employed in developing sensitive probes for detecting various substances. Fluorescent dyes and sensors derived from acrylamide compounds demonstrate applications in bioimaging and environmental monitoring. For example, the synthesis of fluorescent dyes bearing thioimidate and thiazolyl moieties from related compounds shows potential in creating color-tunable fluorophores (Witalewska et al., 2019). This indicates the capacity of this compound to serve as a building block in the synthesis of novel fluorescent materials for specific detection applications.
Biomedical Applications
In the biomedical domain, acrylamide derivatives are researched for their role in drug delivery systems and as components in hydrogels that respond to environmental stimuli, such as temperature or pH. These materials can be designed to release therapeutic agents in a controlled manner or to undergo changes in properties under specific conditions, enhancing their efficacy in biomedical applications.
Corrosion Inhibition
Some acrylamide derivatives are investigated for their corrosion inhibitory properties, indicating potential applications in protecting metals from corrosion in various industrial processes. For instance, research on new acrylamide derivatives as corrosion inhibitors in nitric acid solutions demonstrates their effectiveness and suggests potential for similar compounds in corrosion protection (Abu-Rayyan et al., 2022).
Environmental and Chemical Sensing
The synthesis and functionalization of acrylamide derivatives for environmental sensing, particularly for detecting metal ions in water, highlight their utility in environmental monitoring and safety. Turn-on fluorogenic and chromogenic detection systems based on acrylamide copolymers demonstrate selective sensitivity to specific metal ions, offering tools for environmental analysis (Geng et al., 2014).
Propiedades
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJMDKMBDRTLJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2981838.png)
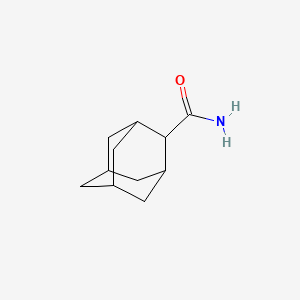
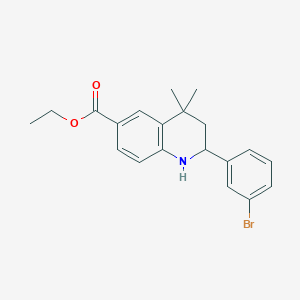
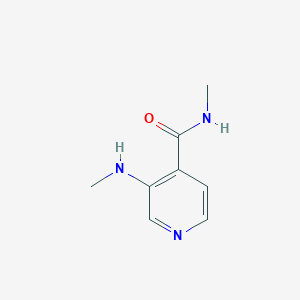

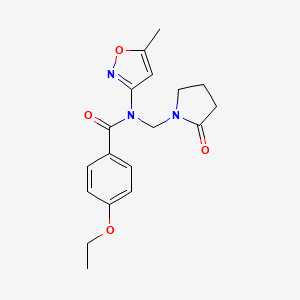
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

